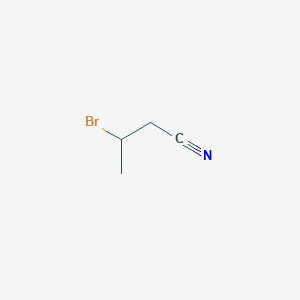

![molecular formula C11H7N3O2S B1268265 3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮](/img/structure/B1268265.png)

3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

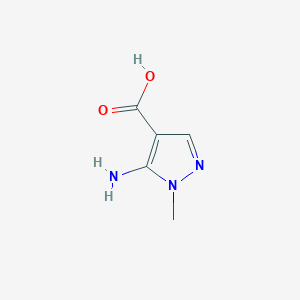

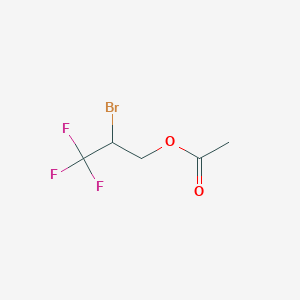

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

脲酶抑制

该化合物已被研究其作为脲酶抑制剂的潜力。脲酶是一种催化尿素水解成氨和二氧化碳的酶,这对某些细菌(如幽门螺杆菌)至关重要。抑制这种酶可以帮助治疗由这些细菌引起的感染。 该化合物的新的衍生物已显示出对脲酶的高活性,其中一种衍生物的抑制浓度 (IC50) 为 2.85 µM,表明它可能是进一步评估的有希望的候选者 .

抗菌活性

3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮的衍生物已被合成并测试其抗菌特性。这些化合物已显示出对各种微生物的显着活性,包括大肠杆菌、类芽孢杆菌和白色念珠菌。 某些衍生物优于其他衍生物,表明在开发有效抗菌剂方面具有优化的潜力 .

抗癌潜力

通过用呋喃或噻吩环取代母体化合物中的苯基,已导致体外抗癌活性显着提高。 这表明该化合物的结构可以进行微调以增强其对癌细胞的功效,与阿霉素等标准药物相比 .

对癌细胞系的细胞毒性

还进行了研究以评估3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮衍生物对各种白血病细胞系和 HeLa 人宫颈癌细胞系的细胞毒性作用。 这些评估对于确定这些化合物在治疗癌症中的潜在治疗应用至关重要 .

抗菌剂的支架

2-氨基-1,3,4-噻二唑支架是该化合物结构的一部分,已被确定为开发新型抗菌剂的有前景的框架。 研究表明,某些衍生物对革兰氏阳性微生物(如枯草芽孢杆菌和金黄色葡萄球菌)具有很强的抗菌活性 .

酶相互作用研究

已进行分子对接研究以了解3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮的衍生物如何与脲酶等酶的活性位点相互作用。 这些研究有助于预测化合物的结合亲和力和潜在的抑制效应,从而指导设计更有效的酶抑制剂 .

作用机制

Target of Action

The primary target of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .

Result of Action

The inhibition of the urease enzyme by 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one results in the disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia, thereby inhibiting the survival of certain bacteria, such as Helicobacter pylori . The compound’s inhibitory activity against the urease enzyme has been proven to be high, with an IC50 of 2.85 µM .

生化分析

Biochemical Properties

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor by binding to the active site and preventing the enzyme’s catalytic activity . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one exhibits interactions with various proteins, including those involved in cell signaling pathways and metabolic processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the protein’s function .

Cellular Effects

The effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one has demonstrated the ability to inhibit the proliferation of cancer cells by disrupting DNA replication and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one may undergo degradation, leading to a gradual decrease in its efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one interacts with enzymes involved in the tricarboxylic acid cycle, affecting the levels of intermediates and overall metabolic flux .

Transport and Distribution

The transport and distribution of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross cellular membranes efficiently due to its lipophilic nature, allowing it to accumulate in various cellular compartments . Once inside the cell, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can bind to intracellular proteins, facilitating its distribution and localization within specific tissues .

Subcellular Localization

The subcellular localization of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications play a role in directing 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one to specific subcellular compartments, enhancing its efficacy and specificity .

属性

IUPAC Name |

3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIZHKBAWQQCFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)